molecular formula C17H16N2O4S B2403307 N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034428-87-8

N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No.: B2403307
CAS No.: 2034428-87-8
M. Wt: 344.39
InChI Key: JYYWWMDJIGIKMC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a tetrahydrothiophene ring, and an isonicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzo[d][1,3]dioxole moiety through a series of reactions involving salicylic acid and acetylenic esters . The tetrahydrothiophene ring can be introduced via a cyclization reaction, and the isonicotinamide group is typically added through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, such as palladium, and specific solvents to facilitate the reactions . Additionally, large-scale production would require careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions could produce a variety of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is unique due to its combination of the benzo[d][1,3]dioxole, tetrahydrothiophene, and isonicotinamide groups. This unique structure may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved stability under various conditions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-17(19-12-1-2-14-15(8-12)22-10-21-14)11-3-5-18-16(7-11)23-13-4-6-24-9-13/h1-3,5,7-8,13H,4,6,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYWWMDJIGIKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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